3-(1,1-difluoroethyl)-2-fluoropyridine
Description
3-(1,1-difluoroethyl)-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C₇H₆F₃N and a monoisotopic mass of 161.04523 Da . Its InChIKey (INFDKVAKLAJWCE-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural properties. The compound features a 1,1-difluoroethyl substituent at the 3-position of the pyridine ring and a fluorine atom at the 2-position. This dual fluorination pattern enhances its electron-withdrawing character, which may influence its reactivity and binding interactions in biological systems.
Properties
CAS No. |
2375273-84-8 |
|---|---|
Molecular Formula |
C7H6F3N |
Molecular Weight |
161.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-2-fluoropyridine typically involves the introduction of the difluoroethyl group onto a pyridine ring. One common method includes the reaction of 2-fluoropyridine with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 3-(1,1-difluoroethyl)-2-fluoropyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, nickel-catalyzed difluoroethylation reactions have been explored for the efficient production of difluoroethylated aromatic compounds .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the difluoroethyl group.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by transition metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation may produce pyridine N-oxides.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,1-difluoroethyl)-2-fluoropyridine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, 3-(1,1-difluoroethyl)-2-fluoropyridine is used in the production of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and performance of these products.
Mechanism of Action
The mechanism by which 3-(1,1-difluoroethyl)-2-fluoropyridine exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the electronic properties of the pyridine ring, affecting its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Compound A : 2-(1,1-difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine
- Molecular Formula : C₁₄H₁₂F₄N₂
- Molecular Weight : 284.25 g/mol
- Substituents : Two 1,1-difluoroethyl groups at the 2- and 6-positions of two pyridine rings.
- Key Differences: Larger molecular size and increased steric bulk due to dual pyridine rings and substituents. Higher fluorine content (4 F atoms) may enhance lipophilicity compared to the target compound. Potential applications in materials science or as a ligand in coordination chemistry due to its extended π-system .
Compound B : 2-Acetyl-3-fluoropyridine
- Molecular Formula: C₇H₆FNO
- Molecular Weight : 153.13 g/mol
- Substituents : Acetyl group at the 2-position and fluorine at the 3-position.
- Key Differences :
Compound C : 3-(1,1-difluoroethyl)-5-fluoropyridine
- Molecular Formula : C₇H₆F₃N (isomeric with the target compound)
- Substituents : 1,1-difluoroethyl at the 3-position and fluorine at the 5-position.
- Similar electronic effects but distinct spatial orientation, which could impact binding specificity in biological targets .
Comparative Data Table
| Property | 3-(1,1-difluoroethyl)-2-fluoropyridine | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₇H₆F₃N | C₁₄H₁₂F₄N₂ | C₇H₆FNO | C₇H₆F₃N |
| Molecular Weight (g/mol) | 161.05 | 284.25 | 153.13 | 161.05 |
| Substituent Positions | 2-F, 3-(CF₂CH₃) | 2-(CF₂CH₃), 6-(CF₂CH₃) on bipyridine | 2-(COCH₃), 3-F | 5-F, 3-(CF₂CH₃) |
| Electron Effects | Strongly electron-withdrawing | Moderate electron-withdrawing | Strong electron-withdrawing | Moderate electron-withdrawing |
| Potential Applications | Enzyme inhibitor building block | Materials science, ligands | Synthetic intermediates | Bioactive isomer |
Research Implications
- Substituent Position : The 2-fluorine in the target compound may enhance hydrogen bonding with protein residues (e.g., in 3VF3 inhibitors) compared to Compound C’s 5-fluorine, which could reduce steric clashes .
- Functional Groups : The difluoroethyl group in the target compound offers greater metabolic stability than Compound B’s acetyl group, which is prone to hydrolysis.
- Isomerism : Despite identical formulas, the target compound and Compound C may exhibit divergent pharmacokinetic profiles due to fluorine positioning, warranting further study .
Notes
Structural Insights : The difluoroethyl group’s electronegativity and fluorine’s position are critical for tuning reactivity and biological activity.
Future Directions : Comparative studies on binding affinities and synthetic accessibility of these analogues are needed to validate theoretical differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
